molecular formula C38H54Br2N2O6 B13738418 Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate CAS No. 28003-35-2

Ammonium, (4,4'-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate

Cat. No.: B13738418
CAS No.: 28003-35-2
M. Wt: 794.7 g/mol
InChI Key: DIEYLIPKFCCQBS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is a complex organic compound with a molecular formula of C40-H52-N4-O62Br This compound is characterized by its unique structure, which includes biphenyl groups and cyclohexyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate typically involves multiple steps. The process begins with the preparation of the biphenyl core, followed by the introduction of oxoethylene groups. The cyclohexyl moieties are then attached through a series of reactions involving hydroxy and methyl groups. The final step involves the formation of the ammonium salt with dibromide and diacetate ions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the oxoethylene groups or the cyclohexyl moieties.

    Substitution: Substitution reactions can occur at various positions on the biphenyl or cyclohexyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The biphenyl and cyclohexyl groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact pathways involved depend on the specific application, whether it be in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, dibenzoate
  • Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate

Uniqueness

Compared to similar compounds, Ammonium, (4,4’-biphenylylenebis(2-oxoethylene))bis(((2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

28003-35-2

Molecular Formula

C38H54Br2N2O6

Molecular Weight

794.7 g/mol

IUPAC Name

(2-acetyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-acetyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide

InChI

InChI=1S/C38H54N2O6.2BrH/c1-27(41)45-35-13-9-7-11-33(35)25-39(3,4)37(43)23-29-15-19-31(20-16-29)32-21-17-30(18-22-32)24-38(44)40(5,6)26-34-12-8-10-14-36(34)46-28(2)42;;/h15-22,33-36H,7-14,23-26H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DIEYLIPKFCCQBS-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1CCCCC1C[N+](C)(C)C(=O)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)[N+](C)(C)CC4CCCCC4OC(=O)C.[Br-].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.